molecular formula C13H20N4O B2885747 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 852217-71-1

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B2885747
CAS No.: 852217-71-1
M. Wt: 248.33
InChI Key: MTCWTRJJZRAQOC-UHFFFAOYSA-N
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Description

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C13H20N4O This compound is notable for its unique structure, which includes a pyrrole ring substituted with amino, dimethyl, and morpholin-4-ylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and morpholin-4-ylethyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10-11(2)17(13(15)12(10)9-14)4-3-16-5-7-18-8-6-16/h3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTRJJZRAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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